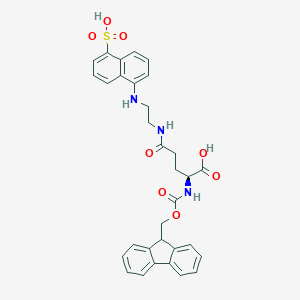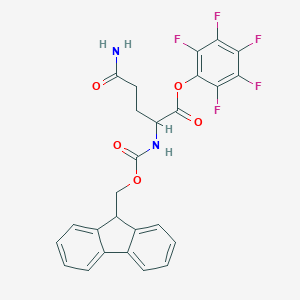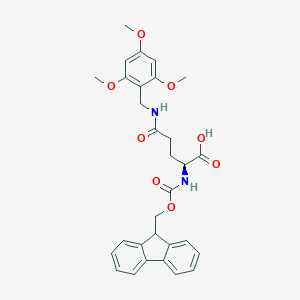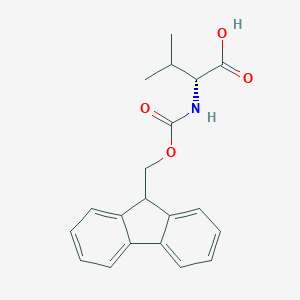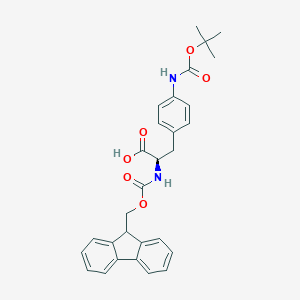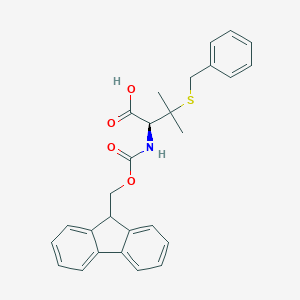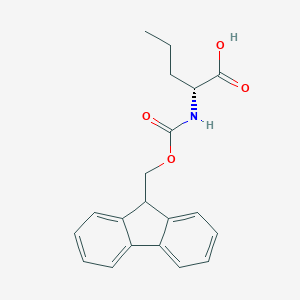
Fmoc-D-homoleucine
Übersicht
Beschreibung
Fmoc-D-homoleucine is a white solid with a molecular formula of C22H25NO4 and a molecular weight of 367.44 . It is often used in organic synthesis .
Synthesis Analysis
Fmoc-D-homoleucine is synthesized using Fmoc-based solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis
The molecular structure of Fmoc-D-homoleucine is represented by the molecular formula C22H25NO4 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The Fmoc group in Fmoc-D-homoleucine is a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis . The Fmoc group is removed with a piperidine solution .Physical And Chemical Properties Analysis
Fmoc-D-homoleucine is a white solid with a molecular weight of 367.44 . It should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Hydrogel Formation
This compound has been used in the self-assembly and formation of hydrogels. Hydrogels formed from Fmoc-functionalized amino acids, like Fmoc-D-homoleucine, create a supramolecular nanofiber network which can be utilized as scaffold materials for cell culture .
Biomedical Applications
The self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides, which include Fmoc-D-homoleucine, have potential biomedical applications. These could range from drug delivery systems to tissue engineering scaffolds .
Wirkmechanismus
Target of Action
Fmoc-D-homoleucine is a peptidomimetic that primarily targets the active site of serine/threonine synthetase . This enzyme plays a crucial role in protein synthesis, and the compound’s interaction with it significantly affects this process .
Mode of Action
Fmoc-D-homoleucine acts as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The compound binds to the enzyme’s active site, preventing it from catalyzing the formation of an amino acid, which is necessary for protein synthesis .
Biochemical Pathways
The compound’s interaction with serine/threonine synthetase affects the protein synthesis pathway . By inhibiting the enzyme’s activity, Fmoc-D-homoleucine disrupts the normal sequence of reactions in this pathway, leading to changes in protein production .
Pharmacokinetics
Its use in proteomics research suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of Fmoc-D-homoleucine’s action is the inhibition of protein synthesis . By binding to the active site of serine/threonine synthetase, it prevents the formation of an amino acid, causing bacterial cells to die . It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .
Action Environment
The action of Fmoc-D-homoleucine can be influenced by various environmental factors. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which can be useful for monitoring coupling and deprotection reactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQOPBFLFQOJJ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373255 | |
| Record name | Fmoc-D-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-homoleucine | |
CAS RN |
204320-60-5 | |
| Record name | Fmoc-D-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



